2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride
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Overview
Description
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is a chemical compound with a unique structure that includes both an aminomethyl group and a benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride typically involves the reaction of 2-aminomethylbenzothiazole with a carboxylic acid derivative under acidic conditions. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to form the dihydrochloride salt. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aminomethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a wide range of substituted benzothiazole compounds.
Scientific Research Applications
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the benzothiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)benzimidazole dihydrochloride
- 2-(Aminomethyl)-5-hydroxy-1H-indole-3-carboxylic acid derivatives
Uniqueness
2-(Aminomethyl)-1,3-benzothiazole-4-carboxylic acid dihydrochloride is unique due to its specific combination of functional groups and the presence of the benzothiazole ring. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C9H10Cl2N2O2S |
---|---|
Molecular Weight |
281.16 g/mol |
IUPAC Name |
2-(aminomethyl)-1,3-benzothiazole-4-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C9H8N2O2S.2ClH/c10-4-7-11-8-5(9(12)13)2-1-3-6(8)14-7;;/h1-3H,4,10H2,(H,12,13);2*1H |
InChI Key |
NXRJANLJDDWCMP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)CN)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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